3,5-Dichloro-4-propoxybenzaldehyde
Overview
Description
3,5-Dichloro-4-propoxybenzaldehyde is a chemical compound belonging to the class of benzaldehydes. It is characterized by the presence of two chlorine atoms at the 3rd and 5th positions, a propoxy group at the 4th position, and an aldehyde group at the 1st position on the benzene ring. This compound is widely used in various fields, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4-propoxybenzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 3,5-dichlorobenzaldehyde.
Alkylation: The 3,5-dichlorobenzaldehyde undergoes an alkylation reaction with propyl bromide in the presence of a base such as potassium carbonate. This reaction introduces the propoxy group at the 4th position of the benzene ring.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Industrial production may involve continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-4-propoxybenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: 3,5-Dichloro-4-propoxybenzoic acid.
Reduction: 3,5-Dichloro-4-propoxybenzyl alcohol.
Substitution: Products depend on the nucleophile used, such as 3,5-dichloro-4-propoxybenzylamine when using an amine.
Scientific Research Applications
3,5-Dichloro-4-propoxybenzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4-propoxybenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
3,5-Dichlorobenzaldehyde: Lacks the propoxy group, making it less versatile in certain applications.
4-Propoxybenzaldehyde: Lacks the chlorine atoms, which may affect its reactivity and biological activity.
3,5-Dichloro-4-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a propoxy group, which can influence its chemical properties and applications.
Uniqueness
3,5-Dichloro-4-propoxybenzaldehyde is unique due to the presence of both chlorine atoms and the propoxy group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3,5-dichloro-4-propoxybenzaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c1-2-3-14-10-8(11)4-7(6-13)5-9(10)12/h4-6H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQFJHOZOWLBLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1Cl)C=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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